molecular formula C20H18N2OS B2435945 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-38-4

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2435945
CAS No.: 899910-38-4
M. Wt: 334.44
InChI Key: ZCTGNMCCXLYYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic organic compound featuring a diazaspiro[4.4]nonene scaffold substituted with benzoyl and phenylthiourea functional groups. This molecular architecture, particularly the spirocyclic core and the thiourea moiety, is of significant interest in modern chemical research for the development of novel pharmacologically active molecules and advanced materials. The presence of the thiocarbonyl group makes it a versatile precursor for further chemical modifications and metal coordination studies . While the specific biological profile and mechanism of action of this exact compound require further investigation, thiourea derivatives are widely recognized in scientific literature for their diverse biological activities, which can include antimicrobial and antiviral properties . Researchers may utilize this compound as a key intermediate in heterocyclic synthesis, exploring its reactivity to create libraries of compounds for high-throughput screening in drug discovery programs. Its potential application also extends to coordination chemistry, where it could act as a chelating agent for various metal ions, useful in catalysis or the development of sensors . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-18(16-11-5-2-6-12-16)22-19(24)17(15-9-3-1-4-10-15)21-20(22)13-7-8-14-20/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTGNMCCXLYYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazaspiro Core

The spiro[4.4]non-3-ene backbone is constructed via intramolecular cyclization of diaza-1,3-butadiene intermediates. As demonstrated in recent studies, α-halohydrazones serve as pivotal precursors for generating 1,2-diaza-1,3-butadienes through dehydrohalogenation under basic conditions. For instance, treatment of α-chlorohydrazones 18 with potassium carbonate in dichloromethane eliminates hydrogen chloride, yielding the reactive diazadiene 19 (Scheme 1). Subsequent thermal or acid-catalyzed cyclization induces spiroannulation, forming the bicyclic framework.

Notably, the stereoelectronic properties of substituents on the hydrazone precursor dictate the regioselectivity of cyclization. Electron-withdrawing groups (e.g., aryl, benzoyl) stabilize the transition state, favoring spiro[4.4] over alternative ring systems. Industrial-scale production often employs continuous flow reactors to enhance reaction control and minimize byproduct formation.

Thione Group Installation

Conversion of the ketone moiety to a thione is accomplished using sulfurating agents such as Lawesson’s reagent or phosphorus pentasulfide. Optimal conditions involve refluxing the ketone precursor in toluene with Lawesson’s reagent (2.2 equiv) for 6–8 hours, achieving >85% conversion. The reaction mechanism proceeds via nucleophilic attack of sulfur at the carbonyl carbon, followed by tautomerization to the thione form.

Optimization and Industrial Scale-Up

Industrial production prioritizes cost-effectiveness and reproducibility. Key advancements include:

  • Catalyst Engineering : Heterogeneous catalysts (e.g., Amberlyst 15H) facilitate recyclability and reduce metal contamination.
  • Solvent-Free Conditions : Select steps (e.g., benzoylation) are conducted solvent-free to minimize waste and enhance reaction rates.
  • Purification Techniques : Chromatography-free processes utilizing crystallization or acid-base extraction are favored for large-scale batches.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods for synthesizing 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione:

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclization of 19 72 98 High regioselectivity Requires anhydrous conditions
Suzuki Coupling 65 95 Modular phenyl introduction Palladium catalyst cost
One-Pot Thionation 88 99 Integrated ketone-to-thione conversion Extended reaction time

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for the exploration of various chemical reactions and mechanisms.
  • Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions, facilitating the formation of new compounds through electrophilic and nucleophilic substitutions.

Biology

  • Biological Activity Studies : Research has indicated that 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione may possess notable biological activities, including antimicrobial and anticancer properties. These properties are being investigated through various biological assays.

Medicine

  • Therapeutic Agent Development : The compound is explored for its potential therapeutic effects, particularly in drug development aimed at treating various diseases, including cancer. Its unique functional groups may interact with biological targets, leading to promising medicinal applications.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound may be used to produce specialty chemicals and materials with specific properties, owing to its unique structural characteristics.

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.
  • Reduction : Reduction reactions can convert the thione group to thiols or other reduced forms using agents such as lithium aluminum hydride.
  • Substitution Reactions : The benzoyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicate that the compound exhibits significant activity against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on cancer cell lines to assess the therapeutic potential of this compound. Preliminary findings suggest that it may inhibit cell proliferation in specific cancer types, warranting further investigation into its mechanism of action and therapeutic viability.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with molecular targets through its functional groups. The benzoyl and phenyl groups can participate in various binding interactions, while the diazaspiro ring system provides structural stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione: This compound has a similar structure but with a different ring size, which can affect its reactivity and applications.

    2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spirocyclic compound with different functional groups, leading to distinct chemical properties and uses.

Uniqueness

1-Benzoyl-3-phenyl-1,4-diazaspiro[44]non-3-ene-2-thione is unique due to its specific combination of functional groups and spirocyclic structure

Biological Activity

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a unique compound characterized by its spirocyclic structure, which incorporates a benzoyl group and a phenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The exploration of its biological activity is crucial for understanding its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2S, and it features a complex arrangement of functional groups that contribute to its reactivity and biological interactions. The presence of the diazaspiro framework enhances the compound's structural stability and may influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticonvulsant Activity

A series of diazaspiro derivatives have been evaluated for anticonvulsant activity using established animal models. In particular, certain derivatives have shown promising results in the maximal electroshock seizure (MES) assay, indicating their potential as anticonvulsant agents. The most active derivatives exhibited ED50 values significantly lower than those of standard drugs, suggesting enhanced efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The benzoyl and phenyl moieties are likely involved in binding interactions with protein targets, while the diazaspiro structure may facilitate conformational flexibility essential for these interactions.

Study on Antimicrobial Properties

In a recent study, derivatives of diazaspiro compounds were synthesized and tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The results indicated that certain compounds exhibited significant zones of inhibition at concentrations ranging from 200 to 400 μg/mL, demonstrating their potential as antibacterial agents .

Evaluation of Anticonvulsant Effects

Another investigation focused on the anticonvulsant effects of various diazaspiro derivatives in rodent models. Compounds were administered at varying doses (e.g., 100 mg/kg) to assess their protective effects against induced seizures. Results revealed that some derivatives provided complete protection at lower doses compared to traditional anticonvulsants like phenobarbital .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thioneSpirocyclicAntimicrobial
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-oneSpirocyclicAnticonvulsant

This table highlights how variations in substituents and structural features can influence the biological activities of similar compounds.

Q & A

Q. Advanced Research Focus

  • Multivariate statistical process control (MSPC) to monitor critical quality attributes (CQAs) like residual solvents or byproducts .
  • Design of Experiments (DoE)-based robustness testing to define safe operating ranges for process parameters .
  • In-line PAT tools (e.g., Raman spectroscopy) for real-time feedback during crystallization .

How can the compound’s stability under acidic/basic conditions be systematically evaluated?

Q. Basic Research Focus

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 25–60°C, monitoring degradation via HPLC-MS.
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
  • Protective group strategies : Compare benzoyl vs. acetyl groups for stabilizing the diaza ring .

What approaches elucidate structure-activity relationships (SAR) for biological or catalytic applications?

Q. Advanced Research Focus

  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents (e.g., phenyl vs. heteroaryl groups) for synthesis .
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with observed bioactivity .
  • Crystallographic studies : Resolve binding modes in co-crystals with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.